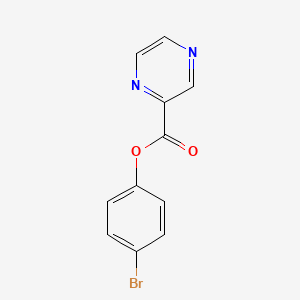
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide, also known as CHMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. Specifically, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant properties. Specifically, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases. Additionally, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide in lab experiments is its versatility. 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide can be easily synthesized and modified to produce derivatives with different properties, making it a valuable tool for researchers in various fields. Additionally, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to exhibit low toxicity, making it a safe compound to work with in the lab. However, one limitation of using 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide. One area of interest is the development of new drugs based on 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide and to identify its molecular targets in cells. Finally, research is needed to optimize the synthesis of 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide and its derivatives to improve their properties and expand their potential applications in various fields.
Synthesemethoden
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3,4-dihydroxybenzoic acid with thionyl chloride to form 3-chloro-4-hydroxybenzoyl chloride. The resulting compound is then reacted with 2-methylphenylamine to produce 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In agriculture, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been investigated for its potential use as a herbicide and fungicide. In material science, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-4-2-3-5-12(9)16-14(18)10-6-7-13(17)11(15)8-10/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIRFPCNDIAGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)


![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)





![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)
